molecular formula C19H23N3OS B268973 N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide

N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide

Cat. No. B268973
M. Wt: 341.5 g/mol
InChI Key: QSJQKFPGHYDDTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide, also known as Etomidate, is a widely used intravenous anesthetic agent. It is a non-barbiturate hypnotic agent that is used for the induction and maintenance of general anesthesia. The chemical structure of Etomidate consists of a phenothiazine ring attached to an imidazole ring, which gives it its unique pharmacological properties.

Mechanism of Action

N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide works by enhancing the activity of the gamma-aminobutyric acid (GABA) receptor in the brain. GABA is an inhibitory neurotransmitter that is responsible for reducing neuronal excitability. By enhancing the activity of the GABA receptor, N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide produces a state of sedation and unconsciousness.
Biochemical and physiological effects:
N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide has several biochemical and physiological effects on the body. It produces a rapid onset of anesthesia, which is ideal for surgical procedures. It also has a short duration of action, which allows for a quick recovery from anesthesia. N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide has minimal effects on cardiovascular and respiratory function, making it a safe option for patients with cardiovascular or respiratory diseases.

Advantages and Limitations for Lab Experiments

N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide has several advantages for use in laboratory experiments. It produces a consistent level of anesthesia, which is important for maintaining the stability of animal models during experiments. It also has minimal effects on cardiovascular and respiratory function, which allows for the accurate measurement of physiological parameters. However, N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide can be expensive and may not be suitable for long-term studies due to its short duration of action.

Future Directions

There are several future directions for research on N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide. One area of interest is the development of new formulations or delivery methods that can prolong the duration of action of N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide. Another area of interest is the investigation of the effects of N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide on the immune system, as recent studies have suggested that it may have immunomodulatory effects. Finally, there is a need for further research on the long-term effects of N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide on cognitive function and memory.

Synthesis Methods

The synthesis of N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide involves the reaction of 2-ethyl-1,3-dimethylimidazolium iodide with 2-(diethylamino)ethyl chloride in the presence of sodium hydroxide. The resulting product is then condensed with 10H-phenothiazine-10-carboxylic acid chloride to form N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide is widely used in scientific research for its ability to induce anesthesia in animal models. It is often used in studies that require immobilization or sedation of animals, such as in vivo imaging studies or surgical procedures. N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide is also used in studies that investigate the effects of anesthesia on various physiological and biochemical processes.

properties

Product Name

N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide

Molecular Formula

C19H23N3OS

Molecular Weight

341.5 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]phenothiazine-10-carboxamide

InChI

InChI=1S/C19H23N3OS/c1-3-21(4-2)14-13-20-19(23)22-15-9-5-7-11-17(15)24-18-12-8-6-10-16(18)22/h5-12H,3-4,13-14H2,1-2H3,(H,20,23)

InChI Key

QSJQKFPGHYDDTM-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

Canonical SMILES

CCN(CC)CCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

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